ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLOWWJZAOEGDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reagent | Condition | Yield |
|---|---|---|
| EDCI | Room temperature | High |
| DCC | Slightly elevated temp | Moderate |
Biological Activities
The compound has been investigated for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Anticancer Activity
Research has shown that derivatives of ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. For example, one study reported an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating strong potency compared to non-cancerous cell lines . The mechanism of action involves inducing apoptosis and disrupting mitochondrial membrane potential in cancer cells .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HL-60 | 0.57 | High |
| MCF-7 | 5.0 | Moderate |
| NCI-H460 | <1.0 | High |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. In vitro studies indicate that it possesses notable antibacterial properties, potentially serving as a lead compound for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound derivatives in preclinical settings:
Study on Antitumor Activity
A systematic investigation into novel pyridine-thiazole hybrids demonstrated significant antiproliferative effects across multiple tumor types, including breast and lung cancers. The study highlighted the ability of these compounds to induce mitotic catastrophe and apoptosis in treated cells .
Study on Antimicrobial Effects
Research conducted on various derivatives showed promising results against resistant strains of bacteria, suggesting that modifications to the thiazole structure could enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Key Observations :
- Pyridin-2-ylamino vs.
- Synthetic Utility : The target compound and its pyridyl-substituted analogues (e.g., ) serve as intermediates in multi-step syntheses of macrocyclic antibiotics like thiostrepton . In contrast, the Boc-protected analogue () is tailored for controlled amine coupling in peptide synthesis.
Physicochemical and Structural Properties
Molecular weight and substituent bulk influence solubility and bioavailability:
*Calculated based on similar structures.
Key Insight : The target compound’s balance of aromatic and polar groups may offer intermediate solubility, advantageous for further functionalization.
Biological Activity
Ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview of Thiazole Derivatives
Thiazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties, among others . The structural features of thiazoles contribute significantly to their pharmacological profiles.
Target Interactions
This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit the enzyme UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This interaction underlies its potential as an antimicrobial agent.
Biochemical Pathways
The compound influences several biochemical pathways, leading to various cellular responses. For instance, it may induce apoptosis in cancer cells through mitochondrial membrane depolarization, a key factor in programmed cell death . Additionally, it can modulate the activity of certain signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Bacillus subtilis and Aspergillus niger, showcasing its potential as an antibacterial and antifungal agent .
| Microbial Strain | Activity Level |
|---|---|
| Bacillus subtilis | Significant |
| Aspergillus niger | Moderate |
| Escherichia coli | Low |
Anticancer Properties
The anticancer activity of this compound has been evaluated in several studies. For example, compounds derived from this compound exhibited IC50 values as low as 0.57 µM against HL-60 human promyelocytic leukemia cells, indicating potent cytotoxic effects . The selectivity for cancer cells over normal cells suggests a favorable therapeutic index.
| Cell Line | IC50 Value (µM) |
|---|---|
| HL-60 (Leukemia) | 0.57 |
| Normal Human Cells | >50 |
Case Studies
- Cytotoxicity in Cancer Cells : A study demonstrated that preincubation with Fluzaparib reduced the cytotoxic effects of thiazole derivatives on tumor cells, indicating a potential mechanism involving DNA repair pathways .
- Morphological Changes : Treatment with thiazole derivatives induced significant morphological changes in treated cancer cells, such as multinucleated giant cells and nuclear fragmentation, which are indicative of mitotic catastrophe and apoptosis .
Conclusion and Future Directions
This compound shows promise as a multi-functional compound with significant antimicrobial and anticancer activities. Its mechanisms of action involve complex interactions with biological targets that warrant further investigation. Future research should focus on optimizing its structure for enhanced efficacy and exploring its therapeutic potential in clinical settings.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(pyridin-2-ylamino)thiazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology : A common approach involves coupling pyridin-2-amine derivatives with thiazole precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2-(2-chloro-6-cyanopyridin-3-yl)thiazole-4-carboxylate) can be synthesized via nucleophilic substitution in anhydrous methanol with trimethylsilyl cyanide and diethyl carbonate . Subsequent deprotection and functionalization steps yield the target compound. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical, as seen in similar thiazole syntheses where yields improved from 65% to 70% using column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, the thiazole proton in ethyl 2-amino-thiazole-4-carboxylate appears at δ 7.78 ppm, while the ethyl group resonates as a quartet at δ 4.08 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+1]+ calculated 343.0642, observed 343.0642 for a related thiazole derivative) .
- Elemental Analysis : Confirms purity (e.g., C: 38.59% calculated vs. 38.56% observed) .
Q. What are the primary research applications of this compound in drug discovery?
- Methodology : It serves as a scaffold for developing small-molecule modulators. For instance, its analog ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) is a potent OCT3/4 inducer, validated via luciferase reporter assays and stem cell differentiation studies . Such applications require structure-activity relationship (SAR) analysis, where modifications to the pyridine or thiazole ring alter biological activity.
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction, refined using SHELXL, determines bond lengths, angles, and stereochemistry. SHELX’s robustness in handling twinned or high-resolution data is critical for accurate refinement . For example, the thiazole ring’s planarity and substituent orientation in related compounds were confirmed via SHELX-refined structures .
Q. What mechanistic insights explain its biological activity (e.g., OCT3/4 induction)?
- Methodology : Mechanistic studies involve:
- Cellular Assays : Dose-dependent OCT3/4 protein upregulation (e.g., Western blotting).
- Molecular Docking : Predicting interactions with transcription factors (e.g., SOX2 or NANOG binding pockets) .
- Kinetic Studies : Monitoring activation pathways using inhibitors/agonists to identify key signaling nodes.
Q. How can researchers resolve contradictions in synthetic protocols across literature?
- Methodology :
- Comparative Analysis : Evaluate yields and purity from different routes (e.g., tert-butyl vs. direct coupling methods ).
- Scale-Up Validation : Test reproducibility under controlled conditions (e.g., inert atmosphere, optimized catalysts).
- Computational Chemistry : Use tools like AI-driven synthesis planners to predict feasible pathways and side reactions .
Q. What strategies optimize SAR for enhanced target selectivity?
- Methodology :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at pyridine or thiazole positions.
- Pharmacokinetic Profiling : Assess logP, solubility (e.g., ≥28.3 mg/mL in DMSO for O4I2 ), and metabolic stability.
- In Silico Screening : QSAR models prioritize derivatives with predicted high affinity and low toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
